2-(2-Ethoxynaphthalen-1-yl)-1,2-dihydroquinazolin-4-ol
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Overview
Description
2-(2-Ethoxynaphthalen-1-yl)-1,2-dihydroquinazolin-4-ol is an organic compound that belongs to the class of quinazolinones. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with an ethoxy group and a dihydroquinazolin-4-ol moiety. It is of interest in various fields of research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxynaphthalen-1-yl)-1,2-dihydroquinazolin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethoxynaphthalene and anthranilic acid.
Formation of Intermediate: The initial step involves the reaction of 2-ethoxynaphthalene with anthranilic acid in the presence of a suitable catalyst, such as polyphosphoric acid, to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the quinazolinone ring.
Reduction: The final step involves the reduction of the quinazolinone to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxynaphthalen-1-yl)-1,2-dihydroquinazolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can further modify the dihydroquinazolin-4-ol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Modified dihydroquinazolin-4-ol derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2-(2-Ethoxynaphthalen-1-yl)-1,2-dihydroquinazolin-4-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxynaphthalen-1-yl)-1,2-dihydroquinazolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
2-(2-Ethoxynaphthalen-1-yl)-indan-1,3-dione: Similar in structure but with different functional groups.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Another naphthalene derivative with distinct chemical properties.
Uniqueness
2-(2-Ethoxynaphthalen-1-yl)-1,2-dihydroquinazolin-4-ol is unique due to its specific combination of a naphthalene ring and a dihydroquinazolin-4-ol moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
439093-25-1 |
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Molecular Formula |
C20H18N2O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-(2-ethoxynaphthalen-1-yl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C20H18N2O2/c1-2-24-17-12-11-13-7-3-4-8-14(13)18(17)19-21-16-10-6-5-9-15(16)20(23)22-19/h3-12,19,21H,2H2,1H3,(H,22,23) |
InChI Key |
BXTTUPQTFCAATL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C3NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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